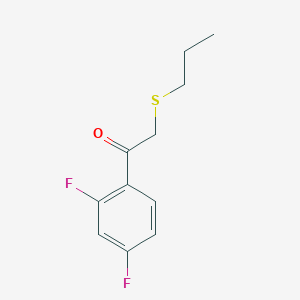
3-(2-Fluoroethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11FO. It is characterized by a cyclobutane ring substituted with a 2-fluoroethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-fluoroethyl-substituted alkene, under specific reaction conditions. The reaction typically requires a catalyst and may involve the use of reagents like boron compounds for the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(2-Fluoroethyl)cyclobutan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the fluoroethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol: Similar structure with an amino group instead of a hydroxyl group.
3-(2-Fluoroethyl)cyclobutan-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-(2-Fluoroethyl)cyclobutan-1-ol is unique due to its specific combination of a fluoroethyl group and a hydroxyl group on a cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H11FO |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
3-(2-fluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2 |
InChI Key |
OILTYQOKHKNYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


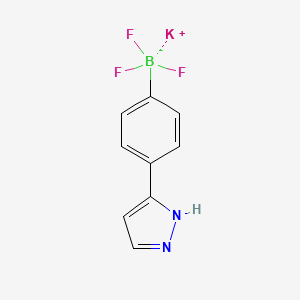
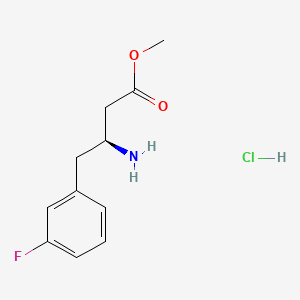
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
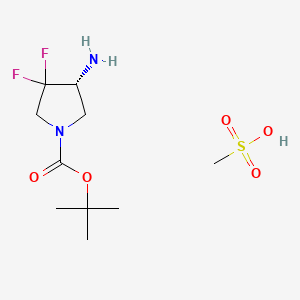
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
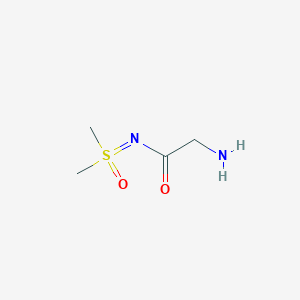
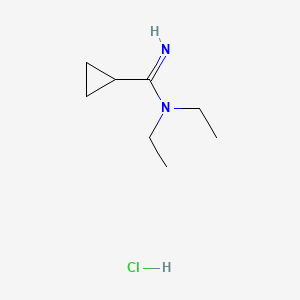

![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
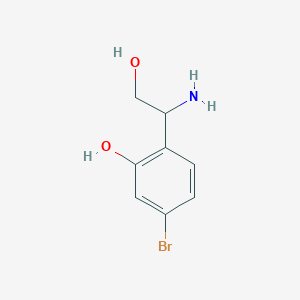
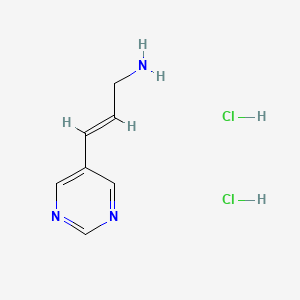
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
